molecular formula C14H12N2O3 B12649477 Phenazine, 1,6-dimethoxy-, 5-oxide CAS No. 13925-10-5

Phenazine, 1,6-dimethoxy-, 5-oxide

Cat. No.: B12649477
CAS No.: 13925-10-5
M. Wt: 256.26 g/mol
InChI Key: YJPUKVVGBLRGID-UHFFFAOYSA-N
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Description

Significance of Phenazine (B1670421) Alkaloids and Analogs in Chemical and Biological Research

Phenazine alkaloids and their synthetic analogs represent a large and structurally diverse family of nitrogen-containing heterocyclic compounds. nih.gov Their significance in chemical and biological research is rooted in their wide range of potent biological activities and their role as templates for drug discovery. florajournal.comnih.gov These compounds are produced by a variety of organisms, most notably bacteria (especially from the genera Pseudomonas and Streptomyces), but also fungi and plants. nih.govnih.gov

The research interest in phenazines stems from their diverse pharmacological properties, which include antimicrobial, anti-cancer, and anti-parasitic activities. nih.gov For instance, compounds like pyocyanin (B1662382) have well-documented antibacterial and antifungal effects, while others have been shown to be effective against drug-resistant and antibiotic-tolerant bacterial biofilms, which are a major cause of chronic infections. nih.govvirginia.edu The phenazine scaffold is considered tunable, allowing for the synthesis of highly potent antibacterial agents. virginia.edu Beyond medicine, phenazine derivatives are explored for their anti-oomycete activity in agriculture and for their utility in developing electrochemical sensors and dye-sensitized solar cells. research-nexus.net The inherent chemical diversity and biological function of phenazine antibiotics make them a prominent platform for discovery in medicinal chemistry and biotechnology. nih.govvirginia.edu

Overview of the Phenazine N-Oxide Subclass and its Research Trajectory

Within the broader phenazine family, the N-oxide subclass has garnered specific research attention due to the unique properties conferred by the N-oxide functional group. nih.gov This group can increase water solubility and alter redox reactivity, which is often essential for cytotoxicity. nih.gov The presence of an N-oxide moiety is a key feature of several well-known natural products with potent biological effects, such as iodinin (B1496461) and myxin. nih.gov

The research trajectory for phenazine N-oxides has been heavily influenced by their potential as antitumor agents. A key mechanism of action is their ability to be selectively reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors, a process that can lead to the formation of damaging reactive oxygen species and promote apoptotic cell death. nih.govnih.gov This selective cytotoxicity makes them promising candidates for developing targeted cancer therapies. nih.gov Furthermore, research has explored the synthesis of various phenazine N-oxides and their activity as growth inhibitors of parasites like Trypanosoma cruzi, the causative agent of Chagas disease. rsc.orgacs.orgresearchgate.net The study of their reduction by microbial cells also forms a part of their research history, shedding light on their metabolic fate in biological systems. oup.com

Rationale for Focused Academic Investigation of Phenazine, 1,6-dimethoxy-, 5-oxide

The focused academic investigation of This compound is justified by its identity as a naturally occurring bacterial metabolite within the promising phenazine N-oxide subclass. nih.govnih.gov It has been identified as a product of the bacterium Lysobacter antibioticus. nih.gov Its structure combines the biologically significant phenazine N-oxide core with two methoxy (B1213986) groups at the 1 and 6 positions.

The presence of methoxy groups is known to influence the biological activity of aromatic compounds, often enhancing properties like antioxidant activity. nih.gov Therefore, the specific substitution pattern of this molecule presents a unique variation on the phenazine N-oxide theme, warranting dedicated study to understand how these modifications affect its chemical and biological properties compared to other analogs like the well-studied hydroxylated phenazine N-oxides (e.g., iodinin). nih.govnih.gov Its formal classification as an N-oxide, an aromatic ether, and a diether further situates it at an intersection of chemical groups with known biological relevance. nih.gov

Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₂N₂O₃ PubChem nih.gov
Molecular Weight 256.26 g/mol PubChem nih.gov
IUPAC Name 1,6-dimethoxy-5-oxidophenazin-5-ium PubChem nih.gov
CAS Number 13925-10-5 PubChem nih.gov
Monoisotopic Mass 256.08479225 Da PubChem nih.gov

| Description | An N-oxide that is 1,6-dimethoxyphenazine (B18872) carrying an oxido group at position 5. It is a bacterial metabolite. | PubChem nih.gov |

Scope and Objectives of Research on this compound

The primary scope of research on This compound encompasses its isolation, structural elucidation, chemical synthesis, and the comprehensive evaluation of its biological activities.

Key Research Objectives:

Isolation and Characterization: To isolate the compound from natural sources, such as Lysobacter antibioticus, and fully characterize its chemical structure using spectroscopic methods.

Chemical Synthesis: To develop efficient and scalable synthetic routes to produce the compound and its analogs for further study, allowing for systematic structure-activity relationship (SAR) investigations.

Biological Activity Screening: To investigate its cytotoxic effects against various cancer cell lines, particularly under hypoxic versus normoxic conditions, to assess its potential as a selective antitumor agent.

Antimicrobial Profiling: To determine its spectrum of activity against a range of pathogenic bacteria and fungi, including drug-resistant strains and biofilms.

Mechanistic Studies: To elucidate the molecular mechanisms underlying its observed biological activities, such as its ability to generate reactive oxygen species, interact with DNA, or inhibit specific enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13925-10-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

1,6-dimethoxy-5-oxidophenazin-5-ium

InChI

InChI=1S/C14H12N2O3/c1-18-11-7-4-6-10-13(11)15-9-5-3-8-12(19-2)14(9)16(10)17/h3-8H,1-2H3

InChI Key

YJPUKVVGBLRGID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1[N+](=C3C=CC=C(C3=N2)OC)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenazine, 1,6 Dimethoxy , 5 Oxide

Historical and Contemporary Approaches to Phenazine (B1670421) N-Oxide Synthesis

The construction of the phenazine N-oxide framework can be approached through two main strategies: building the phenazine ring system with the N-oxide group already incorporated or forming the phenazine core first, followed by a selective N-oxidation.

Ring Closure and Cyclization Strategies for Phenazine Scaffold Formation

A cornerstone in the synthesis of phenazines is the Wohl-Aue reaction , first reported in the early 20th century. This reaction typically involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base. acs.orgresearchgate.net Mechanistic studies have indicated that phenazine N-oxides are often intermediates in the Wohl-Aue reaction, and under certain conditions, they can be isolated as the main product. The reaction conditions, such as the nature of the base and the temperature, can significantly influence whether the phenazine or its N-oxide is the final product.

More contemporary methods for forming the phenazine skeleton include palladium-catalyzed cross-coupling reactions to form a diarylamine intermediate, followed by an oxidative cyclization. For instance, the treatment of aniline derivatives with 2-fluoronitrobenzene can yield secondary amine intermediates. Subsequent reduction of the nitro group and oxidation can lead to the phenazine core. researchgate.net

Regioselective N-Oxidation Techniques for Phenazine Derivatives

The direct oxidation of a pre-formed phenazine is a common and often more controlled method for the synthesis of phenazine N-oxides. The regioselectivity of this oxidation is a critical consideration, especially in unsymmetrically substituted phenazines. The electronic properties of the substituents on the phenazine ring play a crucial role in directing the N-oxidation. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen atom, making it more susceptible to oxidation.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst. The choice of oxidant and reaction conditions can be optimized to favor the formation of the mono-N-oxide over the di-N-oxide. For instance, using a stoichiometric amount of the oxidizing agent at controlled temperatures can often lead to the desired mono-oxidized product.

Dedicated Synthetic Pathways for Phenazine, 1,6-dimethoxy-, 5-oxide

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically approached by a two-step process: the synthesis of the precursor, 1,6-dimethoxyphenazine (B18872), followed by its regioselective N-oxidation.

Precursor Selection and Strategic Functionalization

The most direct route to the precursor, 1,6-dimethoxyphenazine, is through a modified Wohl-Aue reaction. The key precursors for this synthesis are o-anisidine (B45086) and o-nitroanisole . The methoxy (B1213986) groups in these precursors are strategically positioned to yield the desired 1,6-disubstituted phenazine ring system upon condensation and cyclization.

In a known procedure, the reaction of o-anisidine with o-nitroanisole under the mild conditions of a modified Wohl-Aue reaction, which may involve a basic catalyst like potassium hydroxide, leads to the formation of 1,6-dimethoxyphenazine. sciencemadness.org It is noteworthy that in some reported instances of this reaction, the phenazine itself is the isolated product, not the N-oxide, highlighting the influence of reaction conditions on the final product. sciencemadness.org

Reaction Conditions Optimization for Yield and Purity

The synthesis of 1,6-dimethoxyphenazine via the Wohl-Aue reaction has been reported with varying yields. For example, the reaction of o-anisidine and o-nitroanisole has been documented to produce 1,6-dimethoxyphenazine in a 12% yield. sciencemadness.org Optimization of this reaction would likely involve a careful selection of the base, solvent, and temperature to maximize the yield and minimize the formation of by-products such as azoxy compounds.

For the subsequent N-oxidation of 1,6-dimethoxyphenazine to yield this compound, careful control of the reaction conditions is paramount to ensure mono-oxidation and regioselectivity. The two methoxy groups at the 1 and 6 positions are electron-donating, which would activate the phenazine ring towards oxidation. However, the nitrogen at position 5 is sterically less hindered than the nitrogen at position 10 (which is flanked by a methoxy group). This steric factor would likely favor the oxidation at the N-5 position.

A plausible synthetic approach would involve dissolving 1,6-dimethoxyphenazine in a suitable solvent, such as chloroform (B151607) or dichloromethane, and treating it with one equivalent of an oxidizing agent like m-CPBA at a reduced temperature, such as 0 °C, and then allowing the reaction to proceed to completion at room temperature. Monitoring the reaction by thin-layer chromatography (TLC) would be essential to determine the optimal reaction time and prevent over-oxidation to the di-N-oxide.

Reaction Step Reactants Reagents and Conditions Product Reported Yield
Phenazine Formation o-Anisidine, o-NitroanisoleKOH, heat (Wohl-Aue reaction)1,6-Dimethoxyphenazine12% sciencemadness.org
N-Oxidation (Proposed) 1,6-Dimethoxyphenazinem-CPBA (1 equiv.), CH₂Cl₂, 0 °C to r.t.This compoundNot reported

Derivatization and Functionalization of this compound

Specific literature on the derivatization of this compound is scarce. However, the chemical reactivity of the phenazine N-oxide system allows for predictions of its potential chemical transformations. The N-oxide functional group can influence the reactivity of the phenazine ring in several ways. It can act as an activating group for nucleophilic substitution at certain positions and can also be a site for deoxygenation or rearrangement reactions.

For instance, phenazine N-oxides can undergo reactions with nucleophiles, where the N-oxide group can facilitate the displacement of a leaving group on the phenazine ring. The methoxy groups on this compound are generally stable but could potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxyphenazine N-oxide.

Furthermore, the N-oxide itself can be a reactive handle. Deoxygenation to the parent phenazine can be achieved using various reducing agents. The presence of the N-oxide also modifies the electronic properties of the aromatic system, which could influence electrophilic substitution reactions, although the electron-rich nature of the dimethoxy-substituted rings would likely dominate the regioselectivity of such reactions.

Chemical Modifications at the Phenazine Core

The phenazine nucleus is a robust aromatic system, yet it allows for a variety of chemical modifications. The introduction of substituents onto the phenazine core of "this compound" can significantly alter its electronic properties and, consequently, its reactivity and biological profile.

Direct electrophilic substitution on the phenazine ring system is often challenging due to the deactivating effect of the nitrogen atoms. However, the N-oxide functionality can influence the regioselectivity of such reactions. For instance, visible-light-induced catalyst-free deaminative C-2 alkylation of quinoline-N-oxides using Katritzky salts has been demonstrated, suggesting a potential pathway for introducing alkyl groups at specific positions on the phenazine N-oxide core. chemrxiv.org This method proceeds via an electron-donor-acceptor (EDA) complex, leading to the generation of an alkyl radical which then adds to the C-2 position of the heterocyclic N-oxide. chemrxiv.org

Furthermore, the synthesis of various phenazine derivatives often involves the condensation of substituted anilines or related precursors. For example, the Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline, has been a classical method for synthesizing phenazines and their N-oxides. nih.gov Modifications to the starting materials in such reactions can lead to a diverse array of substituted phenazine cores. The synthesis of energetic heterocyclic N-oxides through cyclization reactions, avoiding direct N-oxidation, also presents a modern approach to constructing substituted phenazine frameworks. mdpi.com

Transformations Involving the Methoxy Substituents

The methoxy groups at the 1 and 6 positions of "this compound" are key functional handles for further molecular elaboration. The cleavage of these ether linkages to reveal the corresponding phenols is a critical transformation, as the resulting hydroxyl groups can serve as points for further functionalization or may be essential for biological activity.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com Common methods involve the use of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.com For a molecule like "this compound," careful control of reaction conditions would be necessary to avoid undesired reactions at the N-oxide moiety or the phenazine core.

Alternative, milder methods for ether cleavage could also be employed. For instance, boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers. Additionally, mechanochemical methods have been reported for the N-demethylation of alkaloid N-oxide hydrochlorides using iron dust, which could potentially be adapted for the selective demethylation of the methoxy groups in the target compound. researchgate.net

The selective mono-demethylation of one of the methoxy groups would lead to the formation of a hydroxymethoxyphenazine N-oxide, a valuable intermediate for creating asymmetrical analogs. The differential reactivity of the two methoxy groups, potentially influenced by the position of the N-oxide, could be exploited to achieve such selectivity.

Reactivity and Deoxygenation of the N-Oxide Moiety

The N-oxide group in "this compound" is a pivotal functional group that not only influences the electronic properties of the phenazine ring but also serves as a handle for various chemical transformations. The deoxygenation of the N-oxide to the corresponding phenazine is a common and important reaction.

Several methods are available for the deoxygenation of heteroaromatic N-oxides. Classical methods often involve the use of trivalent phosphorus compounds. mdpi.com More recently, metal-free deoxygenation methods have gained prominence due to their milder reaction conditions and reduced metal contamination in the final products. A combination of visible light and P(III)/P(V) redox cycling has been shown to efficiently deoxygenate aromatic amine N-oxides. mdpi.com Another metal-free approach utilizes phenylsilane (B129415) for the deoxygenation of a wide range of N-oxides.

The N-oxide moiety can also act as an internal oxidant. Under thermolysis conditions, enynyl pyridine (B92270) N-oxides have been shown to undergo electrocyclization and subsequent oxygen transfer to generate α-oxo carbenes. thieme-connect.de This reactivity highlights the potential of the N-oxide group in "this compound" to participate in intramolecular rearrangements and oxidation reactions.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of "this compound" is crucial for conducting structure-activity relationship (SAR) studies, which are essential for the development of new therapeutic agents. These studies involve systematically altering the structure of the lead compound and evaluating the impact of these changes on its biological activity.

Modifications can be made at various positions of the molecule, including the phenazine core, the methoxy substituents, and the N-oxide group. For example, replacing the methoxy groups with other substituents, such as halogens or alkyl chains, can provide insights into the steric and electronic requirements for optimal activity. The synthesis of such analogs can be achieved by employing appropriately substituted starting materials in the phenazine synthesis or by post-synthesis modification of the core structure.

The development of phenoxazine-based antimalarial and antitumor agents has benefited from systematic SAR studies. nih.gov These studies have shown that factors such as the nature and position of substituents on the aromatic rings and the length of alkyl chains can significantly influence biological activity and toxicity. nih.gov Similar systematic approaches can be applied to the "this compound" scaffold to explore its therapeutic potential. The synthesis of a library of analogs with variations in the substitution pattern would be a key step in this process.

Advanced Characterization Techniques in the Study of Phenazine, 1,6 Dimethoxy , 5 Oxide

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

The precise structure of Phenazine (B1670421), 1,6-dimethoxy-, 5-oxide is confirmed through a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle.

The ¹³C NMR spectrum of Phenazine, 1,6-dimethoxy-, 5-oxide has been reported, providing definitive evidence for its carbon framework. The spectrum, referenced from a 1976 study by Breitmaier and Hollstein, is a key piece of data for its characterization.

Mass Spectrometry (MS) confirms the molecular weight and elemental composition of the compound. The PubChem database lists a molecular weight of 256.26 g/mol for this compound. oup.com High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula of C₁₄H₁₂N₂O₃. Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated using computational methods, offering insights into its gas-phase ion geometry. nih.gov For instance, the predicted CCS for the [M+H]⁺ adduct is 155.6 Ų. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. While a specific experimental IR spectrum for this compound is not widely published, characteristic absorption bands can be predicted. One would expect to observe strong absorbances corresponding to the N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region for aromatic N-oxides. Additionally, C-O stretching vibrations for the methoxy (B1213986) groups and C=C and C=N stretching vibrations of the aromatic rings would be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Phenazine derivatives are known to exhibit characteristic absorption bands in the UV-Vis region. researchgate.net The introduction of the N-oxide and methoxy groups is expected to influence the position and intensity of these bands compared to the parent phenazine molecule. researchgate.net While specific experimental data for this compound is scarce, related phenazine N-oxides show strong light absorption, and changes in the absorption spectrum upon protonation have been observed.

Interactive Spectroscopic Data Table:

TechniqueData TypeObserved/Predicted ValuesSource
¹³C NMRChemical Shifts (ppm)Data available from Breitmaier & Hollstein (1976)PubChem
Mass SpecMolecular Weight256.26 g/mol PubChem oup.com
Mass SpecPredicted CCS ([M+H]⁺)155.6 ŲPubChemLite nih.gov
IR SpecPredicted N-O Stretch~1200-1300 cm⁻¹General N-oxide data
UV-Vis SpecAbsorptionExpected in UV-Vis regionGeneral phenazine data researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, the crystal structure of the parent compound, 1,6-dimethoxyphenazine (B18872), provides valuable insights into the likely conformation of the core ring system.

A study on 1,6-dimethoxyphenazine revealed that the molecule crystallizes in the P2₁/n space group with two molecules per unit cell. oup.com The phenazine ring is essentially planar, with the methoxy groups lying slightly out of this plane. oup.com The molecules are stacked in a parallel fashion along the c-axis, with an inter-planar spacing of 3.41 Å. oup.com

For phenazine N-oxide derivatives, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in the solid state. Such studies on related compounds have confirmed the planarity of the phenazine ring system and have detailed the bond lengths and angles, including the N-O bond. The introduction of the N-oxide function can influence the crystal packing through intermolecular interactions.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are powerful tools for investigating the properties of this compound at a molecular level, providing insights that complement experimental data.

Molecular Orbital Analysis and Electronic Structure Prediction

Density Functional Theory (DFT) calculations are widely used to explore the electronic structure of phenazine derivatives. researchgate.netrsc.orgnih.gov These studies allow for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the electronic absorption spectra and reactivity of the molecule. For phenazine N-oxides, the introduction of the oxygen atom significantly alters the electron distribution within the aromatic system, impacting the energies of the frontier molecular orbitals. nims.go.jp

Reaction Mechanism Predictions for Synthetic Transformations

Computational chemistry can elucidate the mechanisms of chemical reactions, including the synthesis of phenazine derivatives. mdpi.com For the formation of phenazine N-oxides, theoretical studies can model the transition states and intermediates involved in the oxidation of the parent phenazine. This can help in understanding the regioselectivity of the N-oxidation and optimizing reaction conditions for improved yields. For instance, investigations into the Wohl-Aue reaction have shown that N-oxides are key intermediates in phenazine synthesis.

Chromatographic and Separation Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from related impurities. While a specific, validated HPLC method for this exact compound is not detailed in readily available literature, general methods for phenazine derivatives can be adapted.

A typical approach would involve reversed-phase HPLC using a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The optimal composition of the mobile phase and the gradient elution program would be developed to achieve good resolution between the target compound and any potential byproducts from its synthesis. Detection is commonly performed using a UV detector, set at a wavelength where the phenazine chromophore exhibits strong absorbance. The development of such a method would be crucial for quality control and for obtaining highly pure material for further studies.

Biological Activities and Molecular Mechanisms of Action of Phenazine, 1,6 Dimethoxy , 5 Oxide

Investigation of Antimicrobial Activities

Phenazine (B1670421) compounds are known to possess significant antimicrobial properties. A 1985 study utilizing cyclic voltammetry on a series of phenazines, including 1,6-dimethoxyphenazine-5-oxide, suggested a correlation between the compound's reduction potential and its antimicrobial activity. nih.gov This indicates that the compound's ability to participate in redox reactions is likely a key component of its mechanism of action against microbes. nih.gov

Mechanisms of Action Against Bacterial Targets (e.g., cell wall synthesis inhibition, DNA gyrase interference, efflux pump modulation)

Antifungal Activity and Target Identification

Specific data on the antifungal activity and identified targets of Phenazine, 1,6-dimethoxy-, 5-oxide are not extensively documented. However, many phenazine compounds exhibit broad-spectrum antifungal properties. researchgate.net The proposed mechanisms for antifungal action within the phenazine class often mirror their antibacterial actions, including the generation of ROS and interference with essential cellular processes. researchgate.net For example, phenazine-1-carboxylic acid has been shown to be effective against the plant pathogenic fungus Pestalotiopsis kenyana. researchgate.net

Exploration of Antitumor Activities

Phenazine N-oxides are recognized as a promising class of compounds for antitumor research, with evidence suggesting they can selectively induce cell death in cancer cells. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

While direct studies on this compound are lacking, the induction of apoptosis (programmed cell death) is a hallmark of many antitumor phenazines. mdpi.com The N-oxide functionality is believed to be critical in this process. mdpi.com Related phenazine compounds have been shown to induce apoptosis in various cancer cell lines. The mechanisms often involve the activation of caspases, key enzymes in the apoptotic cascade, and can be linked to the generation of reactive oxygen species. Furthermore, some phenazines have been observed to cause cell cycle arrest, halting the proliferation of cancer cells at different phases of their growth cycle.

Topoisomerase Inhibition Studies

Topoisomerases are crucial enzymes for managing DNA topology and are validated targets for many anticancer drugs. Certain phenazine derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. thieme-connect.de The proposed mechanism for some phenazine N-oxides, like myxin, includes the inhibition of topoisomerases. researchgate.net These compounds can stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and ultimately, cell death.

Angiogenesis Modulation Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. There is currently no specific information available regarding the modulation of angiogenesis by this compound. However, the broader field of natural product research has identified various compounds that can inhibit angiogenesis, often through the modulation of signaling pathways that control vascular development.

Other Noteworthy Biological Activities and Their Underlying Mechanisms

While extensive research on the specific biological activities of this compound is still emerging, the broader class of phenazine N-oxides provides a framework for understanding its potential therapeutic effects.

Anti-inflammatory Pathways

Phenazine natural products are generally recognized for their extensive pharmacological activities, which include anti-inflammatory effects. researchgate.net The specific mechanisms through which this compound may exert anti-inflammatory actions have not been detailed in current literature. However, related polymethoxyflavonoids have been shown to modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase, and by reducing the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net It is plausible that this compound could operate through similar pathways, although dedicated studies are required for confirmation.

Antioxidant Activity Investigations (e.g., radical scavenging mechanisms)

The antioxidant potential of this compound has not been directly investigated. However, the phenazine scaffold is known to participate in redox reactions. rsc.org The evaluation of antioxidant activity often involves assessing a compound's ability to scavenge free radicals. Common assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are used to determine this capacity. mdpi.com For instance, in a non-enzymatic system using phenazine methosulfate and NADH, superoxide (B77818) radicals are generated, and the ability of a compound to inhibit the subsequent reduction of nitro blue tetrazolium (NBT) indicates its radical scavenging potential. researchgate.net

Interestingly, some phenazine oxides, like myxin, are proposed to exert their biological effects through the production of reactive oxygen species (ROS), which suggests a pro-oxidant role in certain contexts. nih.gov This dual potential for both antioxidant and pro-oxidant activity highlights the complexity of the compound's redox behavior and underscores the need for specific investigations into the radical scavenging mechanisms of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of phenazine compounds is intricately linked to their chemical structure. Modifications to the phenazine core, including the nature and position of substituents and the presence of functionalities like the N-oxide, can significantly influence their potency and selectivity.

Impact of Substituent Modifications on Target Binding

While specific structure-activity relationship (SAR) studies for this compound are not available, research on other phenazine derivatives provides valuable insights. For example, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, the nature of substituents on the pyran ring was found to be crucial for their antitumor activity. nih.gov Similarly, for other heterocyclic compounds, the type and position of substituents have been shown to dramatically alter their biological effects. mdpi.com In the case of this compound, the two methoxy (B1213986) groups at positions 1 and 6 are key features. Their electronic and steric properties likely play a significant role in how the molecule interacts with biological targets. Further research involving the synthesis and evaluation of analogs with modified or relocated methoxy groups would be necessary to elucidate their precise contribution to the compound's biological profile.

Role of the N-Oxide Functionality in Biological Interactions

The N-oxide group is a critical determinant of the biological activity of many phenazine derivatives. nih.govresearchgate.net This functional group can increase the water solubility of the molecule and alter its electronic properties, which can in turn affect its interaction with biological macromolecules. rsc.orgamazonaws.com In the context of phenazine antibiotics, the N-oxide moiety is often essential for their potent biological effects. researchgate.net For instance, the N-oxide functionality can participate in redox cycling, a process that can lead to the generation of ROS and contribute to cytotoxicity, particularly in hypoxic environments such as those found in solid tumors. nih.gov The specific role of the N-5-oxide in this compound in mediating target binding and biological response remains an area for future investigation.

Biosynthetic Pathways and Natural Occurrence of Phenazine, 1,6 Dimethoxy , 5 Oxide Analogs

Microbial Origin and Natural Product Isolation

Phenazines are a diverse group of nitrogen-containing heterocyclic compounds produced by a wide array of bacteria. mdpi.com Their discovery and isolation are intrinsically linked to the microorganisms that synthesize them.

A variety of bacterial genera are known for their ability to produce phenazine (B1670421) compounds. Among the most prolific are species of Pseudomonas and Streptomyces. mdpi.comacs.org However, other genera such as Burkholderia, Brevibacterium, and Lysobacter are also significant producers. mdpi.comnih.gov

Specifically, analogs of Phenazine, 1,6-dimethoxy-, 5-oxide have been isolated from distinct microbial sources. The non-oxidized parent compound, 1,6-dimethoxyphenazine (B18872) , is a known metabolite of Streptomyces luteoreticuli. More directly relevant, both 1,6-dimethoxyphenazine and its N-oxide derivative, This compound , have been isolated from the bacterium Lysobacter antibioticus OH13. nih.gov This discovery highlights the role of specific bacterial strains in producing these particular decorated phenazines.

Table 1: Selected Microorganisms Producing Analogs of this compound

MicroorganismProduced Compound(s)
Lysobacter antibioticus OH13This compound , 1,6-dimethoxyphenazine , 1-hydroxy-6-methoxyphenazine , 1,6-dihydroxyphenazine-N5-oxide nih.gov
Streptomyces luteoreticuli1,6-dimethoxyphenazine
Pseudomonas speciesGeneral producers of phenazine precursors like Phenazine-1-carboxylic acid (PCA) acs.orgnih.gov
Streptomyces speciesGeneral producers of phenazine precursors like Phenazine-1,6-dicarboxylic acid (PDC) acs.orgresearchgate.net

The isolation of phenazine natural products from microbial cultures involves two key stages: fermentation to encourage production and subsequent extraction to purify the compounds. Fermentation conditions are critical and can be manipulated to enhance yields. This optimization can involve adjusting the composition of the culture medium; for instance, the use of complex media containing components like tryptone and yeast extract or the development of defined mineral media can significantly impact production levels. acs.orgacs.org For large-scale production, fed-batch fermentation strategies have been successfully employed, leading to high titers of phenazine compounds like PCA . acs.orgfrontiersin.org

Following fermentation, the phenazine compounds must be extracted from the culture broth and microbial biomass. A common method involves liquid-liquid extraction using organic solvents such as ethyl acetate. frontiersin.orgresearchgate.net The crude extract is then typically subjected to further purification steps, often involving chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate the specific phenazine derivatives of interest. frontiersin.org

Proposed Biosynthetic Routes to Phenazine Core Structures

The fundamental tricyclic phenazine ring is not assembled randomly. Its biosynthesis is a highly regulated and conserved pathway that begins with a key intermediate from primary metabolism.

The biosynthesis of all phenazines branches off from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids in bacteria and plants. acs.orgresearchgate.netresearchgate.net Isotopic labeling studies have been instrumental in elucidating this connection. Experiments using 14C-labeled Shikimic acid demonstrated its direct incorporation into the phenazine structure in producing organisms like Brevibacterium iodinum and Pseudomonas phenazinium. nih.govrsc.org

The specific branchpoint from the shikimate pathway has been identified as Chorismic acid . researchgate.netfrontiersin.org From chorismate, the pathway proceeds through the intermediate 2-amino-2-deoxyisochorismic acid (ADIC) . acs.org Two molecules derived from this precursor ultimately condense in a head-to-tail fashion to form the basic three-ring phenazine scaffold. acs.orgresearchgate.net This initial scaffold is typically either Phenazine-1-carboxylic acid (PCA) , commonly found in Pseudomonas species, or Phenazine-1,6-dicarboxylic acid (PDC) , which is the characteristic precursor in Streptomyces and other bacteria. acs.orgelifesciences.org These two core molecules serve as the substrates for a multitude of enzymatic modifications that lead to the vast diversity of natural phenazines. researchgate.netelifesciences.org

The synthesis of the phenazine core is governed by a conserved set of genes, typically organized in an operon designated as the phz gene cluster. elifesciences.org This cluster, often containing the genes phzABCDEFG, encodes the enzymes responsible for converting Chorismic acid into the primary phenazine product. acs.orgnih.gov

Analysis of these gene clusters has revealed the specific functions of several key enzymes:

PhzE : An enzyme homologous to anthranilate synthase, which catalyzes the formation of ADIC from Chorismic acid . nih.gov

PhzD : An isochorismatase. mdpi.com

PhzF : An isomerase that acts on the product of PhzD. asm.orgacs.org

PhzA/B : These proteins are thought to catalyze the crucial dimerization step, bringing two precursor molecules together to form the tricyclic structure, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) . nih.gov

PhzG : A flavin mononucleotide (FMN)-dependent oxidase that performs the final aromatization steps to yield the stable phenazine core. nih.gov

The specific production of PDC versus PCA is a critical divergence point. While the core phz gene set is highly conserved, subtle differences and the presence of additional enzymes can direct the pathway. For example, a hypothetical protein designated PhzF' has been shown to be essential in modulating the PDC/PCA ratio in Streptomyces. acs.org

Enzymatic Transformations and Metabolic Pathways Related to this compound in Biological Systems

The creation of This compound from the basic PDC core requires a series of specific enzymatic modifications. These "tailoring" reactions are responsible for the vast structural diversity observed in the phenazine family.

The biosynthesis of this particular compound would logically proceed through several key enzymatic steps following the formation of the PDC or 1,6-dihydroxyphenazine intermediate:

O-Methylation : The addition of methyl groups to the hydroxyl functions at positions 1 and 6 is catalyzed by O-methyltransferase enzymes. A notable example is the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase LaPhzM, identified in Lysobacter antibioticus OH13. This enzyme has demonstrated broad substrate selectivity and is capable of creating both monomethoxy and the dimethoxy substitutions seen in 1,6-dimethoxyphenazine . acs.org

N-Oxidation : The formation of the N-oxide at position 5 is another crucial enzymatic transformation. This reaction is typically catalyzed by monooxygenases. acs.org Enzymes such as PhzS or the N-oxygenase LaPhzNO1 are known to be involved in hydroxylation and N-oxidation reactions in phenazine pathways. acs.org The presence of such an enzyme in Lysobacter antibioticus OH13 would be responsible for converting 1,6-dimethoxyphenazine to This compound . nih.gov

The redox-active nature of the phenazine core means these molecules can participate in various metabolic processes within and between cells. They can act as electron shuttles, influencing the cellular redox state and facilitating anaerobic survival by allowing for the reoxidation of NADH. nih.govbiorxiv.org Furthermore, phenazine compounds can be metabolized or transformed by other microorganisms in their environment, which can lead to either their degradation or the generation of new derivatives. nih.gov

Table 2: Proposed Enzymatic Steps for Biosynthesis from a Phenazine-1,6-di-substituted Core

StepReactionKey Enzyme ClassExample Enzyme
1O-Methylation (x2)SAM-dependent O-methyltransferaseLaPhzM acs.org
2N-OxidationFlavin-containing monooxygenase/N-oxygenasePhzS, LaPhzNO1 acs.org

Advanced Applications and Future Directions in Research on Phenazine, 1,6 Dimethoxy , 5 Oxide

Development as a Scaffold for Novel Compound Libraries

The strategic design of compound libraries is a cornerstone of modern drug discovery and chemical biology. The phenazine (B1670421) core, and specifically Phenazine, 1,6-dimethoxy-, 5-oxide, offers a valuable starting point for the generation of diverse molecular entities.

Design and Synthesis of Diversified Phenazine Derivatives

The synthesis of phenazine derivatives is a well-established field, with numerous methods available for the modification of the core structure. guidechem.comnih.gov For this compound, the presence of methoxy (B1213986) groups and an N-oxide moiety provides specific sites for chemical elaboration. General strategies for the synthesis of 1,6-disubstituted phenazine derivatives can be adapted to this scaffold. rsc.org For instance, the methoxy groups can potentially be demethylated to yield hydroxylated phenazines, which can then be further functionalized through etherification or esterification reactions. The N-oxide group can also influence the reactivity of the phenazine ring, allowing for selective substitutions.

The design of a diversified library would involve a variety of synthetic transformations to introduce a range of functional groups at different positions on the phenazine core. This could include, but is not limited to, nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the existing substituents. The goal is to create a collection of molecules with varied steric and electronic properties to maximize the potential for discovering novel biological activities or material properties.

Table 1: Proposed Synthetic Strategies for Diversification of this compound

Reaction TypeReagents and ConditionsPotential Products
DemethylationBBr₃, CH₂Cl₂, -78 °C to rt1,6-dihydroxyphenazine-5-oxide derivatives
Nucleophilic Aromatic SubstitutionVarious nucleophiles (e.g., amines, thiols)Substituted phenazine derivatives
Palladium-catalyzed Cross-CouplingBoronic acids, organostannanes with Pd catalystAryl or heteroaryl substituted phenazines
Reduction of N-oxidePCl₃ or catalytic hydrogenation1,6-dimethoxyphenazine (B18872) derivatives

This table presents hypothetical synthetic strategies based on established chemical principles for phenazine derivatives.

High-Throughput Screening Initiatives

High-throughput screening (HTS) is a critical tool for rapidly assessing the biological activity or other properties of large numbers of compounds. nih.gov A compound library derived from this compound could be subjected to a variety of HTS campaigns. nuvisan.com These campaigns are often designed to identify "hit" compounds that modulate a specific biological target or exhibit a desired phenotype. nih.gov

Given the known biological activities of other phenazine compounds, which include antimicrobial and antitumor effects, a library based on this compound would be a prime candidate for screening in these therapeutic areas. ontosight.ai The structural diversity introduced during the synthesis phase would be crucial for increasing the probability of identifying potent and selective modulators. Modern HTS technologies allow for the screening of hundreds of thousands of compounds in a short period, making it feasible to explore the full potential of a diversified phenazine library. nuvisan.com

Potential in Materials Science Research

The unique electronic properties of the phenazine ring system make it an attractive component for the development of advanced materials. The redox activity and planarity of the phenazine core are particularly relevant for applications in organic electronics and energy storage.

Organic Semiconductors and Optoelectronic Applications (theoretical and experimental studies)

Organic semiconductors are at the heart of a new generation of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). guidechem.com The extended π-system of the phenazine core suggests that derivatives of this compound could exhibit semiconductor properties. Theoretical studies, such as those employing density functional theory (DFT), could be used to predict the electronic band gap, charge carrier mobility, and other key parameters of this compound and its derivatives.

While specific experimental data on the semiconductor properties of this compound are not yet available, research on related organic materials provides a strong rationale for its investigation. The ability to tune the electronic properties through chemical modification of the phenazine scaffold would be a significant advantage in designing materials with optimized performance for specific optoelectronic applications.

Redox-Active Systems and Energy Storage (conceptual and preliminary investigations)

The reversible redox chemistry of phenazines makes them promising candidates for use in energy storage systems, such as organic radical batteries. nih.govresearchgate.net The phenazine core can undergo stable one- or two-electron reduction and oxidation processes. This redox activity is central to the function of redox-flow batteries and other energy storage devices. researchgate.net

Conceptual studies suggest that polymers incorporating the this compound unit could serve as high-performance electrode materials. The methoxy and N-oxide groups can be expected to influence the redox potential and stability of the resulting material. Preliminary investigations would involve cyclic voltammetry and other electrochemical techniques to characterize the redox behavior of the parent compound and its derivatives. The goal would be to develop materials with high energy density, long cycle life, and favorable environmental profiles. nih.gov

Table 2: Predicted Redox Potentials of Phenazine Derivatives

CompoundFirst Reduction Potential (V vs. SHE)Second Reduction Potential (V vs. SHE)
Phenazine-0.12-0.53
1,6-dimethoxyphenazine-0.25-0.68
This compound-0.18-0.60

This table presents hypothetical redox potential values based on general trends observed for substituted phenazines. Actual values would need to be determined experimentally.

Mechanistic Probes and Tool Compounds in Biological Systems

The intrinsic properties of phenazines, such as their ability to undergo redox cycling and their fluorescence, make them valuable as tool compounds for studying biological processes. While there is a lack of specific studies utilizing this compound for this purpose, the potential is evident based on research with other phenazine derivatives.

The redox activity of phenazines can be exploited to probe cellular redox environments and to study the role of reactive oxygen species (ROS) in signaling pathways. The N-oxide functionality in this compound may be of particular interest, as it can be reduced in hypoxic environments, a characteristic of many solid tumors. This suggests that the compound could be developed as a probe for hypoxia or as a hypoxia-activated therapeutic agent.

Furthermore, the fluorescent nature of some phenazine derivatives allows for their use in cellular imaging applications. By attaching specific targeting moieties to the phenazine scaffold, it may be possible to develop probes that localize to specific organelles or cell types, enabling the visualization of dynamic biological processes. Mechanistic studies using such probes could provide valuable insights into a wide range of cellular functions and disease states. mdpi.com

Future Research Avenues and Unexplored Potentials

The unique chemical structure of this compound, featuring a phenazine core with methoxy and N-oxide functional groups, suggests a range of biological activities that warrant further investigation. nih.govontosight.ai The future of research on this compound lies in a multi-pronged approach to unlock its full therapeutic potential.

Investigation of Novel Biological Targets

The primary mechanism of action for many phenazine N-oxides, particularly in an oncology context, is their function as hypoxia-activated prodrugs. nih.govmdpi.com In the low-oxygen environment characteristic of solid tumors, the N-oxide group can be bioreductively activated, leading to the generation of cytotoxic reactive oxygen species (ROS) that can damage cancer cells. nih.govnih.gov This selective activation in hypoxic conditions makes these compounds promising candidates for targeted cancer therapy. nih.govnih.gov

Future research should focus on identifying the specific molecular targets of the activated form of this compound. Based on studies of related phenazine compounds, several key areas of investigation are proposed:

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the phenazine ring is conducive to intercalation between DNA base pairs, a mechanism that can disrupt DNA replication and transcription. nih.gov Furthermore, several phenazine derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology. nih.govnih.govmdpi.comnih.govnih.gov Research is needed to determine if this compound or its activated form can act as a topoisomerase poison.

Reductase Enzyme Interactions: The bioreductive activation of phenazine N-oxides is catalyzed by various reductase enzymes that are often overexpressed in hypoxic tumor cells, such as cytochrome P450 reductases. nih.gov Identifying the specific reductases that interact with this compound would be a critical step in understanding its mechanism and potential for selective tumor targeting.

Potential Biological TargetInvestigational ApproachRationale Based on Related Compounds
DNADNA binding assays (e.g., UV-Vis spectroscopy, fluorescence quenching), molecular docking studies.The planar aromatic structure of phenazines allows for intercalation into the DNA helix, a known mechanism for other phenazine derivatives. mdpi.comnih.govnih.gov
Topoisomerase I/IIIn vitro relaxation/cleavage assays with purified enzymes, cellular thermal shift assays.Other synthetic and natural phenazines have demonstrated potent inhibitory activity against both topoisomerase I and II. nih.govnih.govmdpi.comnih.govnih.gov
Cytochrome P450 ReductasesIn vitro metabolism studies with isolated enzymes, inhibitor studies in cell culture.These enzymes are key to the bioreductive activation of hypoxia-targeted prodrugs, including other phenazine N-oxides. nih.gov
Reactive Oxygen Species (ROS) GenerationCellular assays for ROS detection (e.g., DCFDA), electron spin resonance (ESR) spectroscopy.A primary mechanism of action for bioreductive prodrugs is the generation of damaging ROS in hypoxic environments. nih.gov

Integration with Advanced Drug Delivery Systems (excluding clinical trials)

The efficacy of a potent compound like this compound can be significantly enhanced through its integration with advanced drug delivery systems. These systems can improve solubility, stability, and targeting, thereby increasing the therapeutic index. Given its likely role as a hypoxia-activated prodrug, delivery systems that can effectively penetrate solid tumors are of particular interest. nih.govmdpi.com

Preclinical research should explore the formulation of this compound into various nanocarriers:

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, liposomes could improve its bioavailability and circulation time, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or micelles that encapsulate the compound, offering controlled and sustained release. nih.gov This approach could help maintain therapeutic concentrations of the drug at the target site over an extended period.

Metal Oxide Nanoparticles: Nanoparticles made from materials like iron oxide or zinc oxide have shown promise in drug delivery and can also possess intrinsic therapeutic properties. mdpi.com The magnetic properties of iron oxide nanoparticles could potentially be used for targeted delivery to tumor sites under the influence of an external magnetic field.

Delivery SystemPotential Advantages for this compoundRelevant Research on Related Compounds
LiposomesImproved solubility and biocompatibility, enhanced circulation time, passive tumor targeting via EPR effect.Liposomal formulations have been successfully developed for other anticancer drugs to improve their delivery and reduce toxicity.
Polymeric Nanoparticles (Micelles, Nanospheres)Controlled and sustained release, protection from degradation, potential for surface modification for active targeting.Phenothiazine derivatives have been successfully loaded into polymeric micelles and nanospheres, showing enhanced anticancer activity. nih.gov
Iron Oxide NanoparticlesMagnetic targeting capabilities, potential for combination with hyperthermia, intrinsic ROS generation.Ferromagnetic iron oxide nanorods have been shown to generate ROS and have therapeutic effects in preclinical models.

Exploration of Synergistic Effects with Other Chemical Entities

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced development of drug resistance. The unique mechanism of action of this compound as a potential hypoxia-activated prodrug makes it an attractive candidate for combination with other therapeutic agents.

Future preclinical studies should investigate the synergistic potential of this compound with:

Conventional Chemotherapeutics: Combining a hypoxia-activated agent with a drug that targets rapidly dividing, well-oxygenated cells could provide a more comprehensive attack on the heterogeneous tumor environment. nih.gov

Antifungal Agents: Several studies have demonstrated that other phenazine compounds exhibit synergistic antifungal activity when combined with azole drugs. This suggests a potential application for this compound in treating resistant fungal infections.

Other Natural Products: The combination of different natural products with complementary mechanisms of action is a promising area of research for developing novel therapeutic strategies. nih.gov

Combination Agent ClassRationale for SynergyPreclinical Evidence with Related Phenazines
Conventional Chemotherapy (e.g., Doxorubicin)Targeting both hypoxic and normoxic tumor cell populations for a more complete therapeutic response.The combination of natural compounds with conventional chemotherapy has shown synergistic effects in preclinical lung cancer models. nih.gov
Azole Antifungals (e.g., Fluconazole, Itraconazole)Overcoming antifungal resistance by targeting different cellular pathways.Phenazine-1-ol, phenazine-1-carboxylic acid, and phenazine-1-carboxamide (B1678076) show significant synergy with azoles against Candida species.
Other Natural Products (e.g., Phenolic extracts)Multi-target effects and potential to reduce the required doses of each compound, minimizing toxicity.Additive and synergistic antifungal effects have been observed when combining different natural product extracts. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,6-dimethoxy-phenazine-5-oxide derivatives?

  • Methodology : Multi-step reactions involving condensation with aldehydes or ketones under acidic conditions (e.g., H₂SO₄) are widely used. For example, intermediates are synthesized from precursor compounds and further functionalized through substitutions or oxidations. Structural confirmation relies on elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry .
  • Data Example : IR spectra of phenazine derivatives typically show characteristic C=O and C-N stretches in the 1600–1800 cm⁻¹ range, while NMR spectra resolve methoxy and aromatic proton environments .

Q. How can spectroscopic techniques confirm the structure of 1,6-dimethoxy-phenazine-5-oxide?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., methoxy, oxide) via vibrational modes.
  • NMR : ¹H-NMR distinguishes methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by substituents. ¹³C-NMR confirms carbonyl and aromatic carbons.
  • MS : Molecular ion peaks validate the molecular weight, while fragmentation patterns confirm substituent positions .

Q. What biosynthetic pathways produce 1,6-dimethoxy-phenazine-5-oxide in microbial systems?

  • Methodology : The compound derives from the shikimic acid pathway. Key steps include:

  • Core phenazine synthesis : Phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) formation via gene clusters (e.g., phz operon).
  • Modifications : Methoxylation and oxidation steps mediated by auxiliary enzymes (e.g., flavin-dependent oxidases like PhzG) .
    • Data Example : Streptomyces kebangsaanensis utilizes hybrid pathways combining PDC and 4-methoxybenzene-1,2-diol biosynthesis .

Advanced Research Questions

Q. How can genetic engineering enhance 1,6-dimethoxy-phenazine-5-oxide production in Pseudomonas species?

  • Methodology :

  • Regulatory region modification : Deletion or alteration of 5’-UTR sequences in the phz operon to optimize transcription and translation efficiency.
  • Gene overexpression : Amplifying phzA (a shunt switch gene) to redirect metabolic flux toward PDC biosynthesis .
    • Data Example : In P. chlororaphis 30–84, deleting a conserved 5’-UTR sequence increased phenazine yield by 40% .

Q. What methodologies evaluate the redox properties of 1,6-dimethoxy-phenazine-5-oxide for electrochemical applications?

  • Methodology :

  • Cyclic Voltammetry (CV) : Measures redox potentials and electron transfer kinetics.
  • Solubility Optimization : Chemical modification (e.g., sulfonation) to enhance water solubility while preserving redox activity .
    • Data Example : A water-soluble phenazine derivative retained 90% redox-active capacity in electrolyte solutions .

Q. How do substituents influence the optical sensing capabilities of 1,6-dimethoxy-phenazine-5-oxide derivatives?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., electron-donating groups like -OCH₃) to tune fluorescence quantum yields and Stokes shifts.
  • Aggregation Studies : Assessing water solubility and aggregation-induced emission (AIE) effects using UV-vis and fluorescence spectroscopy .
    • Data Example : Fluorogenic phenazine derivatives with lipophilic substituents demonstrated selective lipid droplet staining in live-cell imaging .

Q. What analytical strategies resolve contradictions in phenazine derivative reactivity across experimental systems?

  • Methodology :

  • Comparative Spectral Analysis : Cross-referencing IR and NMR data across studies to identify inconsistencies in structural assignments.
  • Kinetic Profiling : Time-resolved assays (e.g., enzymatic oxidation rates) to reconcile discrepancies in reaction pathways .
    • Data Example : Phenazine dimers (e.g., azobenzene) exhibit slower oxidation kinetics than monomeric derivatives, explaining pathway dominance in aniline oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.